molecular formula C9H9BrO2 B1404195 2-(2-Bromo-4-methylphenyl)acetic acid CAS No. 31881-86-4

2-(2-Bromo-4-methylphenyl)acetic acid

Cat. No.: B1404195
CAS No.: 31881-86-4
M. Wt: 229.07 g/mol
InChI Key: VENUNMMLXJLOCO-UHFFFAOYSA-N
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Description

Overview of Halogenated Phenylacetic Acids

Halogenated phenylacetic acids constitute a significant class of aromatic carboxylic acid derivatives that possess enhanced biological activity and synthetic utility compared to their non-halogenated counterparts. The parent compound, phenylacetic acid, is a white solid with a distinctive honey-like odor that occurs naturally as a catabolite of phenylalanine in biological systems. This fundamental aromatic carboxylic acid has found extensive applications in pharmaceutical synthesis, serving as a precursor for penicillin G production and diclofenac synthesis, while also functioning as an auxin plant hormone with antimicrobial properties.

The incorporation of halogen atoms into the phenylacetic acid framework introduces profound changes in both chemical reactivity and biological properties. Theoretical studies employing density functional theory calculations at the B3LYP level have demonstrated that halogen substitution, particularly with fluorine, chlorine, and bromine, significantly alters the electronic structure of these molecules. The halogen substituents modify bond angles and lengths within the aromatic ring system, with the internal bond angle at the carbon atom bearing the halogen increasing to accommodate the larger atomic radius of heavier halogens. These structural modifications directly influence the compound's acidity, with computational analyses revealing distinct differences in proton dissociation energies among halogenated derivatives.

Halogenated phenylacetic acids exhibit enhanced anti-proliferative and anti-tumor properties against various cancer cell lines, demonstrating particular efficacy against estrogen receptor positive cells. The substitution pattern and nature of the halogen substituent determine the magnitude of these biological effects, with systematic structure-activity relationships emerging from comparative studies. Furthermore, the incorporation of halogens facilitates subsequent synthetic transformations through established cross-coupling methodologies, making these compounds valuable synthetic intermediates for accessing more complex molecular architectures.

Historical Context and Discovery

The historical development of phenylacetic acid chemistry traces back to the 1930s when researchers first identified its function as a plant growth promoter, establishing its role as an auxin phytohormone. Early investigations by Haagen Smit, Went, Zimmerman, and Wilcoxon laid the foundation for understanding phenylacetic acid's biological significance, although much of the comprehensive research on this compound occurred between the 1960s and 1980s. During this period, scientists extensively characterized the compound's bioactivity and distribution across various biological systems, including bacteria, fungi, algae, and land plants.

The transition from studying the parent phenylacetic acid to investigating its halogenated derivatives emerged from the recognition that halogen substitution could enhance biological activity and provide new synthetic opportunities. Classical halogenation methods, particularly the Hell-Volhard-Zelinsky reaction, provided early access to α-halogenated carboxylic acids through treatment with molecular halogens and catalytic phosphorus trihalides. This reaction mechanism involves initial formation of an acyl halide from the carboxylic acid substrate, followed by enolization and subsequent halogenation at the α-carbon position.

The specific compound this compound represents a more sophisticated target that combines both aromatic and aliphatic halogenation concepts. Its development coincided with advances in selective bromination methodologies that could distinguish between different aromatic positions while preserving the carboxylic acid functionality. The emergence of efficient synthetic protocols for preparing this compound has been driven by its potential applications in pharmaceutical chemistry and its utility as a synthetic intermediate for accessing more complex molecular targets.

Relevance in Contemporary Chemical Research

Contemporary chemical research has witnessed a resurgence of interest in halogenated phenylacetic acids, driven by advances in both synthetic methodology and applications in medicinal chemistry. Recent developments in α-selective chlorination techniques have provided efficient preparative methods for accessing α-chlorophenylacetic acids and their analogues bearing various para-substituents. These methodologies employ catalytic phosphorus trichloride and trichloroisocyanuric acid under solvent-free conditions, enabling rapid synthesis of desired products in high yields while avoiding competing electrophilic aromatic chlorination.

Modern synthetic approaches to halogenated phenylacetic acids have expanded beyond traditional methods to include metal-free borylation strategies that enable site-selective carbon-hydrogen bond functionalization. These contemporary methodologies demonstrate the versatility of phenylacetic acid derivatives as substrates for diverse chemical transformations, particularly in the context of drug discovery and development. The ability to selectively introduce functional groups at specific positions within these molecular frameworks has opened new avenues for structure-activity relationship studies and optimization of biological properties.

Synthetic Method Substrate Requirements Reaction Conditions Yield Range Key Advantages
α-Selective Chlorination Para-substituted phenylacetic acids Catalytic PCl₃, TCCA, solvent-free, rapid reaction High yields Avoids aromatic chlorination, broad substrate scope
Hell-Volhard-Zelinsky Carboxylic acids with α-protons Molecular halogens, catalytic PX₃ Variable Classical method, well-established mechanism
Metal-free Borylation α-Naphthamides, phenylacetic derivatives 60°C, 16 hours, pinacol workup Moderate to high Site-selective C-H functionalization

The relevance of this compound in contemporary research extends to its role as a synthetic intermediate for accessing complex molecular architectures. Recent patent literature describes improved synthetic methodologies for related brominated phenylacetic acids, emphasizing the industrial importance of these compounds. The development of high-yielding synthetic routes with minimal by-product formation demonstrates the commercial viability of these synthetic targets and their integration into larger manufacturing processes.

Computational studies have provided detailed insights into the conformational preferences and electronic properties of halogenated phenylacetic acids, revealing that most conformations are stabilized through hyperconjugative effects. Nuclear magnetic resonance and infrared spectroscopic analyses confirm that variation in medium polarity produces minimal changes in conformational populations, indicating robust structural preferences that persist across different chemical environments. These fundamental studies provide the theoretical foundation for rational design of new derivatives with optimized properties for specific applications.

Scope and Objectives of the Outline

The scope of this analysis encompasses a comprehensive examination of this compound from multiple perspectives, integrating structural characterization, synthetic methodology, and contemporary research applications. The primary objective is to provide a thorough understanding of this compound's chemical properties while highlighting its significance within the broader context of halogenated aromatic carboxylic acid chemistry. This investigation draws upon recent advances in both theoretical computational chemistry and experimental synthetic methodology to present a complete picture of the compound's characteristics and potential applications.

The structural analysis component focuses on the molecular properties that distinguish this compound from other halogenated derivatives and the parent phenylacetic acid. Key molecular descriptors, including molecular weight of 229.07 g/mol, specific stereochemical features, and electronic distribution patterns, provide the foundation for understanding reactivity and biological properties. The InChI key VENUNMMLXJLOCO-UHFFFAOYSA-N serves as a unique molecular identifier that facilitates database searches and computational studies.

Molecular Property Value Significance
Molecular Formula C₉H₉BrO₂ Defines elemental composition and molecular weight
CAS Number 31881-86-4 Unique chemical identifier for regulatory and commercial purposes
Molecular Weight 229.07 g/mol Critical for stoichiometric calculations and analytical methods
Purity Specification 0.95 (95%) Commercial availability standard for research applications
SMILES Notation CC1=CC(=C(C=C1)CC(=O)O)Br Computer-readable structural representation

The synthetic methodology objective addresses both historical developments and contemporary innovations in preparing this compound and related compounds. This includes detailed examination of reaction mechanisms, optimization strategies, and scalability considerations that influence practical applications. The analysis of multiple synthetic approaches provides insights into the most efficient and cost-effective methods for accessing this molecular target while minimizing environmental impact and maximizing atom economy.

Contemporary research applications represent a critical component of this analysis, highlighting the compound's role in current scientific investigations and potential future developments. This includes examination of its utility as a synthetic intermediate for pharmaceutical targets, its involvement in mechanistic studies of halogenated aromatic systems, and its potential applications in materials science and catalysis research. The integration of computational predictions with experimental observations provides a comprehensive framework for understanding the compound's behavior across diverse chemical environments and reaction conditions.

Properties

IUPAC Name

2-(2-bromo-4-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-2-3-7(5-9(11)12)8(10)4-6/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENUNMMLXJLOCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31881-86-4
Record name 2-(2-bromo-4-methylphenyl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

2-(2-Bromo-4-methylphenyl)acetic acid is a substituted aromatic carboxylic acid characterized by a bromine atom and a methyl group on the phenyl ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a candidate for further research in drug development.

  • Molecular Formula : C10H11BrO2
  • Molecular Weight : Approximately 229.07 g/mol
  • CAS Number : 31881-86-4
  • Structural Representation :
    SMILES CC1 CC C C C1 CC O O Br\text{SMILES CC1 CC C C C1 CC O O Br}

Synthesis

The synthesis of this compound typically involves:

  • Bromination of 4-methylphenol .
  • Addition of acetic acid .
  • Optimization through variations in reaction conditions (temperature, time, concentration) to enhance yield and purity.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound may exhibit anti-inflammatory and analgesic effects. These properties are essential for developing treatments for conditions such as arthritis and other inflammatory diseases. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been suggested as a mechanism behind its analgesic activity, similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of this compound is attributed to its structural features that facilitate binding interactions with target proteins or enzymes. Its halogenated nature enhances its reactivity, potentially allowing it to modulate various biochemical pathways .

Case Studies and Research Findings

A study conducted on derivatives of bromoacetic acids highlighted the potential of such compounds in inhibiting cholinesterase activity, which is crucial for neurotransmission and has implications in treating neurodegenerative diseases like Alzheimer's . The findings suggest that modifications in the molecular structure can significantly affect the biological activity.

Comparative Biological Activity Table

CompoundActivity TypeReference
This compoundAnti-inflammatory
N-substituted bromoacetamidesCholinesterase Inhibition
Other halogenated phenyl derivativesAntimicrobial

Scientific Research Applications

Pharmaceutical Applications

  • Intermediate in Drug Synthesis :
    • 2-(2-Bromo-4-methylphenyl)acetic acid is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. It serves as a building block for drugs targeting a range of conditions, including inflammation and pain management.
  • Development of P2X7 Receptor Modulators :
    • Recent studies have highlighted its role in developing P2X7 receptor modulators, which are significant in treating diseases associated with inflammation and pain . The ability to modify this compound can lead to the creation of new therapeutic agents.
  • Antimicrobial Activity :
    • Research indicates that derivatives of this compound exhibit antimicrobial properties. This makes it a candidate for further investigation in antibiotic development .

Case Study 1: Synthesis of Novel Antimicrobials

A study focused on synthesizing derivatives of this compound demonstrated its effectiveness as a precursor for novel antimicrobial agents. The synthesized compounds showed promising activity against various bacterial strains, indicating potential clinical applications.

Case Study 2: P2X7 Modulators

Research published in pharmaceutical journals explored the synthesis of P2X7 receptor modulators derived from this compound. These compounds were evaluated for their efficacy in reducing inflammatory responses in preclinical models, showcasing their potential for therapeutic use .

Comparison with Similar Compounds

Key Observations:

Methyl (CH₃) at C4 is electron-donating via inductive effects, slightly reducing the acidity of the carboxylic acid group compared to electron-withdrawing groups like Br or OCH₃ . Methoxy (OCH₃) substituents enhance resonance stabilization, influencing crystal packing via hydrogen bonding (e.g., O–H⋯O dimers in C₉H₉BrO₃ analogs) .

Crystallographic Behavior: Compounds like 2-(3-bromo-4-methoxyphenyl)acetic acid crystallize in the monoclinic space group P2₁/c, with a dihedral angle of 78.15° between the acetic acid group and the aromatic ring . The methyl analog may exhibit similar packing but with adjusted angles due to reduced steric bulk compared to OCH₃.

Preparation Methods

Hydrolysis of Methylphenyl Acetic Acid Derivatives

Method Overview:
This approach involves hydrolyzing methylphenyl acetic acid derivatives, such as methyl phenylacetic acid, to produce the target compound. The process typically includes hydrolyzing methyl phenylacetic acid using acid or alkaline conditions, followed by purification steps.

Process Details:

  • Hydrolysis of methyl phenylacetic acid derivatives under controlled conditions (acidic or basic).
  • Neutralization with alkali (e.g., sodium hydroxide).
  • Decolorization using activated carbon.
  • Acidification to precipitate the desired acid.

Research Findings:
According to a patent, the process involves hydrolyzing methylbenzene acetonitrile at 90–150°C with sulfuric acid, followed by neutralization, decolorization, and acidification to yield methyl phenylacetic acid, which can then be further transformed into the target compound.

Step Conditions Reagents Notes
Hydrolysis 90–150°C Sulfuric acid Converts methyl phenylacetic acid derivatives into free acid
Neutralization pH 7.5–10 NaOH/KOH Neutralizes acid, prepares for purification
Decolorization 50–90°C Activated carbon Removes impurities
Acidification pH 1–4 Mineral acids Precipitates the acid

Advantages:

  • Suitable for industrial scale.
  • Uses readily available reagents.

Synthesis from 2-Bromo-1-(Bromomethyl)-4-methylbenzene

Method Overview:
This route involves oxidizing a bromomethyl derivative of a methyl-substituted benzene to produce the acetic acid derivative.

Reaction Steps:

  • Starting with 2-bromo-1-(bromomethyl)-4-methylbenzene.
  • Oxidation using hydrogen peroxide or similar oxidants under reflux conditions.

Research Findings:
A study reports that oxidizing 2-bromo-1-(bromomethyl)-4-methylbenzene with hydrogen peroxide in ethanol-water mixture yields 2-(2-bromo-4-methylphenyl)acetic acid with a yield of approximately 67% after purification.

Step Conditions Reagents Yield Notes
Oxidation Reflux H₂O₂, NaOH ~67% Converts bromomethyl group to acetic acid

Advantages:

  • High yield.
  • Reactions are well-documented with reproducible conditions.

Multi-step Synthesis from Aromatic Precursors

Method Overview:
This involves multi-step reactions starting from simpler aromatic compounds, such as benzene derivatives, via bromination, side-chain oxidation, and functional group transformations.

Reaction Pathway:

  • Bromination of methylbenzene (toluene).
  • Side-chain oxidation to benzoic acid derivatives.
  • Functionalization to introduce the acetic acid moiety.

Research Findings:
Patented processes describe bromination of toluene followed by oxidation to methyl phenylacetic acids, which are then purified and converted to the target compound.

Step Conditions Reagents Yield Notes
Bromination UV or radical conditions Br₂ - Selective substitution at ortho position
Oxidation Reflux KMnO₄ or H₂O₂ Variable Converts methyl group to carboxylic acid

Advantages:

  • Utilizes common aromatic chemistry reactions.
  • Suitable for large-scale synthesis.

Alternative Routes: Electrochemical and Catalytic Methods

Method Overview:
Electrochemical synthesis involves oxidizing benzyl chloride derivatives or related intermediates to the acid. Catalytic methods utilize high-pressure reactions with CO and formaldehyde derivatives.

Research Findings:
Electrochemical methods using benzyl chloride in electrolytic solutions have been demonstrated to produce the acid efficiently, though these are less common industrially.

Method Conditions Reagents Notes
Electrochemical Electrolysis Benzyl chloride Less common, lab-scale

Summary and Comparative Table

Method Raw Materials Key Reactions Typical Yield Suitability
Hydrolysis of methyl derivatives Methyl phenylacetic acid derivatives Hydrolysis 50–70% Industrial, scalable
Oxidation of bromomethyl derivatives 2-bromo-1-(bromomethyl)-4-methylbenzene Oxidation ~67% Reproducible, high yield
Aromatic substitution and oxidation Toluene derivatives Bromination, oxidation Variable Laboratory, large-scale
Electrochemical Benzyl chloride derivatives Electrolysis Variable Specialized applications

Q & A

Q. Critical Parameters :

  • Catalyst : DMF (5 mol%) accelerates acyl chloride formation.
  • Temperature : Room temperature minimizes side reactions.
  • Purification : Vacuum concentration avoids thermal degradation.

How can X-ray crystallography and NMR spectroscopy be applied to confirm the molecular structure of this compound?

Basic Research Question
X-ray Crystallography :

  • Crystal System : Monoclinic (space group P2₁/c) with unit cell parameters a = 12.5022 Å, b = 8.2690 Å, c = 9.0199 Å, β = 93.573° .
  • Hydrogen Bonding : Centrosymmetric O–H∙∙∙O dimers (R₂²(8) motif) stabilize the crystal lattice .

Q. NMR Analysis :

  • ¹H NMR : Methyl groups (δ ~2.3 ppm) and aromatic protons (δ ~7.2–7.5 ppm) confirm substitution patterns.
  • ¹³C NMR : Carboxylic acid (δ ~170 ppm) and brominated aromatic carbons (δ ~120–135 ppm) validate connectivity .

What computational and experimental methods reconcile discrepancies in electronic effects of substituents (Br, CH₃) on the phenyl ring?

Advanced Research Question
The bromine atom exerts an electron-withdrawing effect, evidenced by C–C–C bond angles (121.5° at Br vs. 118.2° at OMe), while the methyl group is electron-donating . Discrepancies between DFT-calculated and experimental angles (e.g., tilt of the acetic acid group at 78.15°) arise from crystal packing forces. Hybrid methods (e.g., QM/MM) refine steric and electronic contributions .

Q. Validation Steps :

Compare experimental bond angles with DFT-optimized geometries.

Analyze Hirshfeld surfaces to quantify intermolecular interactions .

How do hydrogen-bonding patterns influence the supramolecular assembly of this compound in the solid state?

Advanced Research Question
The carboxylic acid group forms strong O–H∙∙∙O hydrogen bonds (distance ~1.84 Å), creating centrosymmetric dimers. These dimers stack via van der Waals interactions, with Br∙∙∙O contacts (3.23 Å) contributing to layer stability .

Q. Challenges in Crystallization :

  • Solvent Choice : Polar solvents (e.g., acetic acid) favor dimer formation.
  • Temperature : Slow cooling (0.1°C/min) yields diffraction-quality crystals .

What strategies address contradictions in spectroscopic data when characterizing derivatives of this compound?

Data Contradiction Analysis
Discrepancies between observed and predicted ¹H NMR shifts often stem from:

  • Solvent Effects : Dielectric constant changes shift aromatic proton signals.
  • Dynamic Processes : Rotameric equilibria in the acetic acid side chain broaden peaks.

Q. Resolution Methods :

Variable-temperature NMR to identify dynamic effects.

2D-COSY/NOESY to confirm coupling patterns .

What are the best practices for refining hydrogen atom positions in X-ray diffraction studies of this compound?

Q. Advanced Methodological Guidance

  • Riding Model : H-atoms are placed geometrically (C–H = 0.95–0.99 Å) with Uiso(H) = 1.2–1.5 × Ueq(parent atom) .
  • Anomalous Reflections : Use statistical tests (e.g., Prince & Nicholson) to exclude outliers. Software tools like FCF_filter improve data reliability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Bromo-4-methylphenyl)acetic acid
Reactant of Route 2
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2-(2-Bromo-4-methylphenyl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.